molecular formula C8H10F3N3O2S2 B6634957 N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine

Cat. No. B6634957
M. Wt: 301.3 g/mol
InChI Key: YBWRFRSPDGYHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine, also known as DT-TFA, is a compound that has gained significant attention in scientific research due to its unique properties. DT-TFA is a heterocyclic organic compound that consists of a thiadiazole ring and a dioxothiane ring, with a trifluoromethyl group attached to the thiadiazole ring.

Mechanism of Action

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine is believed to exert its effects through the modulation of protein-protein interactions and enzyme activity. N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and histone deacetylase. N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine can inhibit the growth of cancer cells and induce apoptosis. N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has also been shown to improve cognitive function in animal models of Alzheimer's disease. In vivo studies have shown that N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine in lab experiments is its unique chemical structure, which allows for the modulation of protein-protein interactions and enzyme activity. N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine is also relatively easy to synthesize and purify. However, one of the limitations of using N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the investigation of N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine. One direction is the development of N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of the potential of N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine and its effects on various biological systems.

Synthesis Methods

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine can be synthesized through the reaction between 2-amino-1,3,4-thiadiazole and 2,2-dioxothiane-1,3-dithiole-4,5-diol, followed by the reaction with trifluoromethyl iodide. The resulting compound is then purified through column chromatography.

Scientific Research Applications

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has been used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has been used as a tool to study protein-protein interactions and enzyme activity. In pharmacology, N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine has been studied for its potential as a modulator of ion channels and receptors.

properties

IUPAC Name

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O2S2/c9-8(10,11)6-13-7(17-14-6)12-5-1-3-18(15,16)4-2-5/h5H,1-4H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWRFRSPDGYHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1NC2=NC(=NS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxothian-4-yl)-3-(trifluoromethyl)-1,2,4-thiadiazol-5-amine

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